ジベンズピラン

ジベンズピラン(Dibenzopyran)は、2つのベンゼン環がピラン環に融合した多環式芳香族化合物であり、分子式C₁₄H₁₀Oで表される。その特徴的な構造は、高い熱安定性と有機溶媒への溶解性を備え、有機合成における中間体として広く利用される。特に光化学的反応や触媒反応において安定した骨格を維持し、複雑な分子構築に寄与する。また、生体活性物質や機能性材料の合成においても重要な役割を果たす。研究開発分野での応用が注目されている。

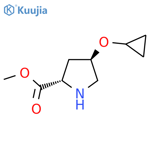

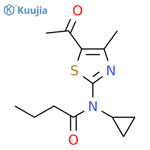

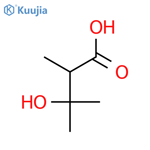

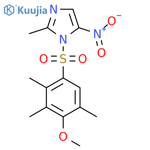

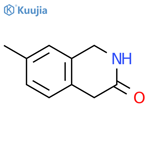

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

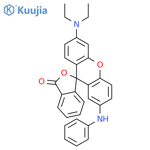

6'-(Diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | 29512-46-7 | C30H26N2O3 |

|

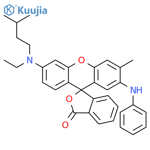

6-(Ethyl(isopentyl)amino)-3-methyl-2-(phenylamino)-3H-spiroisobenzofuran-1,9-xanthen-3-one | 70516-41-5 | C34H34N2O3 |

|

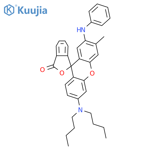

2-Anilino-6-dibutylamino-3-methylfluoran | 89331-94-2 | C35H36N2O3 |

|

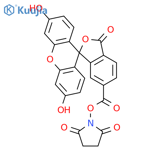

6-FAM SE | 92557-81-8 | C25H15NO9 |

|

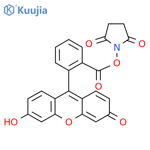

5(6)-FAM SE | 117548-22-8 | C24H15NO7 |

|

MitoMark Red I | 167095-09-2 | C32H32CLN2O.CL |

|

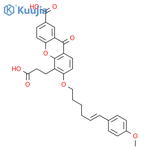

9H-Xanthene-4-propanoicacid, 7-carboxy-3-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]-9-oxo- | 148291-65-0 | C30H28O8 |

|

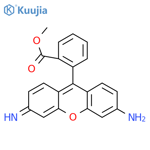

Xanthylium,3,6-diamino-9-[2-(methoxycarbonyl)phenyl]- | 104114-27-4 | C21H16N2O3 |

|

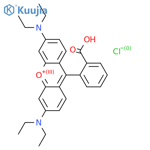

Rhodamine B | 81-88-9 | C28H31ClN2O3 |

|

9H-Xanthen-9-one, 8-(β-D-glucopyranosyloxy)-1,6-dihydroxy-2-methoxy- | 118096-33-6 | C20H20O11 |

関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

4. Book reviews

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

推奨される供給者

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品